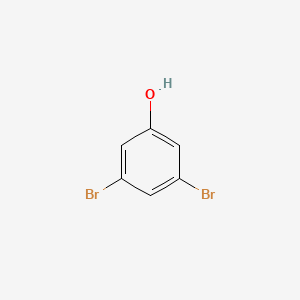

3,5-Dibromophenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFMWYNHJFZBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211646 | |

| Record name | Phenol, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-41-5 | |

| Record name | 3,5-Dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3,5-Dibromophenol: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromophenol, a halogenated organic compound with increasing relevance in pharmaceutical research and development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential applications, particularly as an intermediate in the synthesis of biologically active molecules. Furthermore, this guide delves into the mechanisms of action for bromophenol derivatives, including their role in inducing apoptosis through the generation of Reactive Oxygen Species (ROS), and provides a visual representation of this signaling pathway.

Core Properties of this compound

This compound is a disubstituted phenol featuring two bromine atoms at the meta positions relative to the hydroxyl group. Its chemical structure and properties make it a versatile building block in organic synthesis.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 626-41-5 |

| Molecular Formula | C₆H₄Br₂O |

| Molecular Weight | 251.90 g/mol [1][2] |

| Appearance | White to light yellow or light orange powder/crystals[3] |

| Melting Point | 79-83 °C |

| Boiling Point | 581.28 K (calculated)[4] |

| Solubility | Log10 of Water solubility in mol/l: -3.35 (calculated)[4] |

| Octanol/Water Partition Coefficient (logP) | 2.917 - 3.5 (calculated) |

| IUPAC Name | This compound |

| SMILES | Oc1cc(Br)cc(Br)c1 |

| InChI Key | PZFMWYNHJFZBPO-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is toxic if swallowed and causes skin and serious eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the bromination of phenol. The following protocol is a generalized procedure based on established methods for the synthesis of dibromophenols.

Materials and Reagents

-

Phenol

-

Molecular Bromine (Br₂)

-

Sodium Hypochlorite (NaOCl) solution (16-25%) or Hydrogen Peroxide (H₂O₂) solution (25-30%)

-

Water (deionized)

-

Hexane (for recrystallization)

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Thermometer

-

Apparatus for recrystallization

Step-by-Step Procedure

-

Reaction Setup : In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve phenol (1 molar equivalent) in water. The reaction should be carried out in a well-ventilated fume hood.

-

Bromination : While stirring the phenol solution, gradually add molecular bromine (2 molar equivalents) through the dropping funnel. Maintain the reaction temperature between 20-40°C.

-

Addition of Oxidizing Agent : Concurrently or subsequently, add the oxidizing agent (sodium hypochlorite or hydrogen peroxide solution) dropwise to the reaction mixture. The molar ratio of phenol to bromine to oxidizing agent should be approximately 1:2:2.

-

Reaction Time : Continue stirring the mixture at 20-40°C for 2.5 to 5 hours.

-

Aging : After the initial reaction period, allow the reaction mass to age for an additional 2.5 to 5 hours with continued stirring.

-

Isolation and Purification : The crude this compound can be isolated by filtration. The product is then purified by recrystallization from a suitable solvent, such as hexane.

-

Drying : The purified crystals are dried under vacuum to remove any residual solvent.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification process for this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its reactive sites allow for further functionalization to create novel drug candidates. Bromophenols, as a class, are known for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.

Role as a Pharmaceutical Intermediate

The dibromo-substitution pattern on the phenol ring provides a unique chemical scaffold for medicinal chemists. It allows for selective modifications to generate derivatives with specific therapeutic properties. For instance, it has been noted for its use in the preparation of drugs targeting conditions like arthritis.

Biological Activity of Bromophenol Derivatives

Research has demonstrated that bromophenol derivatives exhibit significant biological activities. Notably, they have been investigated for their potential as anticancer agents. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms.

Mechanism of Action: ROS-Mediated Apoptosis

A key mechanism through which some bromophenol derivatives exert their anticancer effects is by inducing the generation of Reactive Oxygen Species (ROS) within cancer cells. This increase in intracellular ROS leads to oxidative stress and triggers the intrinsic apoptotic pathway.

Signaling Pathway Overview

The overproduction of ROS can damage cellular components, including mitochondria. This damage leads to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis. Key proteins involved in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.

Signaling Pathway Diagram

The diagram below illustrates the ROS-mediated apoptotic pathway that can be induced by certain bromophenol derivatives.

References

A Comprehensive Guide to the Natural Sources and Isolation of Bromophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophenol derivatives, a diverse class of halogenated phenolic compounds, are predominantly found as secondary metabolites in various marine organisms. These compounds have garnered significant scientific interest due to their wide array of potent biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[1][2][3] This technical guide provides an in-depth overview of the natural sources of bromophenol derivatives, with a primary focus on marine algae. It further details the methodologies for their isolation, purification, and characterization, presenting quantitative data in structured tables and illustrating experimental workflows and associated signaling pathways through diagrams.

Natural Sources of Bromophenol Derivatives

Bromophenol derivatives are widespread in the marine environment, where they are believed to play a role in chemical defense mechanisms.[4] While they can be found in various organisms, marine algae, particularly red algae, are the most prolific producers.

Marine Algae

Marine algae, categorized into red (Rhodophyta), brown (Phaeophyceae), and green (Chlorophyta) algae, are the primary natural sources of bromophenols.[5]

-

Red Algae (Rhodophyta): This is the richest and most diverse source of bromophenol derivatives. The family Rhodomelaceae, in particular, is renowned for producing a vast array of these compounds. Key genera include:

-

Laurencia : Known for producing laurane-type bromophenols and other unique derivatives.

-

Polysiphonia : A source of various bromophenols, including lanosol derivatives.

-

Odonthalia : Contains bromophenols with tyrosinase inhibitory and antioxidant activities.

-

Rhodomela : A well-known source of bromophenols with antibacterial and anti-diabetic potential.

-

Vertebrata (formerly Polysiphonia) : Produces lanosol and its derivatives.

-

Symphyocladia : A source of bromophenols like bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE).

-

-

Brown Algae (Phaeophyceae): While not as prolific as red algae, brown algae also produce bromophenols. For instance, 2,4,6-tribromophenol is a known metabolite in various brown algae. The species Leathesia nana has been found to contain a bromophenol derivative with thrombin inhibitory activity.

-

Green Algae (Chlorophyta): Green algae are a less common source, but some species like Avrainvillea rawsoni have been shown to produce brominated diphenyl methane derivatives.

Other Marine Organisms

Besides algae, other marine organisms are also known to contain bromophenol derivatives:

-

Sponges: Various marine sponges are known to harbor bromophenols.

-

Acorn Worms (Enteropneusta): These marine invertebrates can produce and excrete significant amounts of bromophenols.

-

Fish and Seafood: Bromophenols contribute to the characteristic "ocean-like" flavor of seafood. Fish can accumulate these compounds through their diet, which often includes bromophenol-rich algae.

Isolation and Purification of Bromophenol Derivatives

The isolation of bromophenol derivatives from their natural sources is a multi-step process that typically involves extraction, followed by various chromatographic techniques for purification.

Extraction

The initial step involves the extraction of metabolites from the collected biomass. The choice of solvent is crucial for efficient extraction.

-

Solvent Extraction: Common solvents used for extracting bromophenols from marine algae include methanol, ethanol, acetone, and mixtures like methanol-dichloromethane. The selection of the solvent system depends on the polarity of the target bromophenol derivatives.

Chromatographic Purification

Following extraction, the crude extract is subjected to one or more chromatographic steps to isolate the individual bromophenol compounds.

-

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. Silica gel or Sephadex are common stationary phases.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for the final purification and quantification of bromophenol derivatives. A C18 column is frequently used as the stationary phase, with a mobile phase typically consisting of a gradient of water and acetonitrile or methanol.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the detailed structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

Quantitative Data

The concentration and biological activity of bromophenol derivatives can vary significantly depending on the source organism, geographical location, and season of collection. The following tables summarize some of the reported quantitative data.

| Bromophenol Derivative | Natural Source | Concentration / Yield | Reference |

| 2,4,6-Tribromophenol | Pterocladiella capillacea (Red Alga) | 2590 ng/g (wet weight) | |

| 2-Bromophenol | Brazilian Fishes | 0.20 ngg⁻¹ | |

| 2,4,6-Tribromophenol | Brazilian Fishes | 299 ngg⁻¹ | |

| Lanosol ethyl ether | Osmundaria serrata (Red Alga) | 0.20 mg ml⁻¹ (in whole plant) | |

| 2,4,6-Tribromophenol | European conger (muscle) | 140-1000 ng g⁻¹ (lipid weight) | |

| 2,4,6-Tribromophenol | Purple sea urchin (gonads) | 830-880 ng g⁻¹ (lipid weight) | |

| 2,4,6-Tribromophenol | Mediterranean mussel (body) | 1500-2000 ng g⁻¹ (lipid weight) |

| Bromophenol Derivative / Extract | Biological Activity Assay | IC₅₀ / MIC | Reference |

| Bromophenol 1.2 | DPPH Radical Scavenging | 7.5 µM | |

| Bromophenol 1.18 | DPPH Radical Scavenging | 6.8 µM | |

| Bromophenol 1.19 | DPPH Radical Scavenging | 6.1 µM | |

| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | DPPH Radical Scavenging | 9.67 to 21.90 µM | |

| Butylated Hydroxytoluene (BHT) (Control) | DPPH Radical Scavenging | 81.8 - 83.84 µM | |

| Bromophenol derivatives from Rhodomela confervoides | PTP1B inhibition | 0.84 - 2.4 µM | |

| Symmetric bromophenol dimer (from Laurencia nipponica, etc.) | Glucose 6-phosphate dehydrogenase (G6PD) inhibition | 0.85 ± 0.1 µM | |

| BP 2.14 | Aldose reductase inhibition | 0.09 µM | |

| BP 2.25 | α-glycosidase inhibition | 8.73 nM | |

| Compound 3.5 from Rhodomela confervoides | Antibacterial (8 strains) | < 70 μg/mL (121 μM) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible isolation and evaluation of bromophenol derivatives.

General Isolation and Purification Protocol for Bromophenols from Red Algae

This protocol provides a general workflow for the isolation of bromophenols from red algae.

-

Collection and Preparation: Collect fresh algal material and clean it of any epiphytes and debris. The material can be used fresh or air-dried and ground into a fine powder.

-

Extraction: Macerate the algal powder with methanol (or another suitable solvent) at room temperature for an extended period (e.g., 48-72 hours), often with occasional shaking. Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract. The crude extract can then be suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity.

-

Column Chromatography: Subject the most active fraction (determined by preliminary bioassays) to column chromatography over silica gel. Elute the column with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Preparative HPLC: Further purify the fractions obtained from column chromatography using preparative reversed-phase HPLC to isolate the pure bromophenol derivatives.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of the isolated compounds.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Test bromophenol derivatives dissolved in a suitable solvent (e.g., DMSO, methanol).

-

Positive control (e.g., Butylated Hydroxytoluene (BHT), Ascorbic acid).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare a stock solution of the test bromophenol derivative.

-

Create a series of dilutions of the test compound in the 96-well plate.

-

Add the DPPH solution to each well containing the test compound dilutions and the control.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

-

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of the bromophenol derivatives on cancer cell lines.

-

Materials:

-

Cancer cell line (e.g., K562 leukemia cells).

-

Cell culture medium and supplements.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well microplate.

-

CO₂ incubator.

-

Microplate reader.

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of the bromophenol derivatives for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of bromophenol derivatives from marine algae.

Caption: Workflow for Isolation and Characterization of Bromophenols.

Signaling Pathway

The antioxidant activity of some bromophenol derivatives is associated with the modulation of the Nrf2 signaling pathway.

Caption: Nrf2-Mediated Antioxidant Response by Bromophenols.

References

- 1. benchchem.com [benchchem.com]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3,5-Dibromophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromophenol is a halogenated aromatic alcohol that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The reactivity of its phenolic hydroxyl group is a critical determinant of its synthetic utility. This guide provides a comprehensive analysis of the hydroxyl group's reactivity in this compound, detailing its acidity, nucleophilicity in key transformations such as O-alkylation and O-acylation, and its influence on the regioselectivity of electrophilic aromatic substitution reactions.

Core Properties of the Hydroxyl Group

The chemical behavior of the hydroxyl group in this compound is significantly influenced by the electronic effects of the two meta-positioned bromine atoms. These effects modulate the acidity of the phenol and the nucleophilicity of the phenoxide ion.

Acidity (pKa)

The acidity of the phenolic proton is a key parameter governing the ease of formation of the corresponding phenoxide, which is often the reactive species in nucleophilic reactions. The pKa of this compound has been reported to be 8.056 at 25°C.[1] The two electron-withdrawing bromine atoms at the meta positions increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10) through their inductive effect.

| Compound | pKa |

| Phenol | ~10 |

| This compound | 8.056 [1] |

Reactivity as a Nucleophile: O-Alkylation and O-Acylation

The hydroxyl group of this compound, particularly after deprotonation to the phenoxide, is a potent nucleophile and readily participates in O-alkylation and O-acylation reactions to form ethers and esters, respectively.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely employed method for the preparation of ethers from phenols.[2][3] The reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[2]

General Reaction Scheme:

Experimental Protocol: Synthesis of 3,5-Dibromoanisole (O-methylation)

A general procedure for the synthesis of aryl ethers involves the reaction of the phenol with an alkylating agent in the presence of a base. For the methylation of a bromophenol, methyl iodide can be used as the alkylating agent with potassium carbonate as the base in a polar aprotic solvent like acetone.

-

Materials: this compound, Methyl Iodide (MeI), Anhydrous Potassium Carbonate (K₂CO₃), Acetone.

-

Procedure:

-

To a solution of this compound in acetone, add anhydrous potassium carbonate.

-

Add methyl iodide to the mixture.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

After cooling, filter the inorganic salts and evaporate the solvent.

-

The residue is then purified, typically by column chromatography, to yield 3,5-dibromoanisole.

-

O-Acylation (Esterification)

The hydroxyl group of this compound can be readily acylated to form esters using acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

General Reaction Scheme:

Experimental Protocol: Synthesis of 3,5-Dibromophenyl Acetate

The acylation of phenols with acyl chlorides is a common and efficient method for ester synthesis.

-

Materials: this compound, Acetyl Chloride (AcCl), Pyridine or Triethylamine, Dichloromethane (DCM) or other inert solvent.

-

Procedure:

-

Dissolve this compound in a dry, inert solvent such as dichloromethane.

-

Add a base, such as pyridine or triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction mixture is then washed with dilute acid (to remove the base), water, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Quantitative yields for the O-acylation of phenols can be very high, often exceeding 90%, especially under optimized conditions.

Influence on Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho,para-directing group in electrophilic aromatic substitution (EAS) reactions. However, the presence of two meta-positioned bromine atoms in this compound significantly influences the regioselectivity of further substitutions. The bromine atoms are deactivating but also ortho,para-directing.

The interplay of these directing effects determines the position of incoming electrophiles. The positions ortho (C2, C6) and para (C4) to the hydroxyl group are activated. The positions ortho (C2, C4, C6) to the bromine atoms are also electronically influenced. In this compound, the C2, C4, and C6 positions are all ortho or para to the hydroxyl group. The C2 and C6 positions are also ortho to one bromine atom and meta to the other, while the C4 position is ortho to both bromine atoms. Therefore, the C4 position is the most sterically hindered.

Bromination

Further bromination of this compound is expected to occur at the activated ortho and para positions. The reaction of phenol with bromine water typically leads to the formation of 2,4,6-tribromophenol.

Logical Workflow for Bromination

Caption: Directing effects in the bromination of this compound.

Nitration

The nitration of phenols typically yields a mixture of ortho- and para-nitrophenols. For this compound, nitration is expected to occur at the C2, C4, and C6 positions. The exact regioselectivity will depend on the reaction conditions, with steric hindrance at the C4 position potentially favoring substitution at the C2 and C6 positions.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. However, phenols and other strongly activated aromatic rings can be problematic substrates for Friedel-Crafts alkylation due to polyalkylation and competing reactions. Friedel-Crafts acylation is generally more successful. For this compound, acylation would be expected to occur at the less sterically hindered ortho positions (C2 and C6). It is often advantageous to perform Friedel-Crafts reactions on the corresponding anisole (3,5-dibromoanisole) to avoid complications arising from the free hydroxyl group.

Multi-step Synthesis Involving this compound

This compound is a valuable starting material in multi-step synthetic sequences for the preparation of more complex molecules with potential biological activity.

Experimental Workflow: A Potential Synthetic Pathway

Caption: A generalized synthetic pathway starting from this compound.

Conclusion

The hydroxyl group of this compound exhibits a rich and synthetically valuable reactivity profile. Its acidity is enhanced by the presence of the two meta-bromine atoms, facilitating its conversion to the nucleophilic phenoxide. This phenoxide readily undergoes O-alkylation and O-acylation to provide access to a variety of substituted ethers and esters. Furthermore, the hydroxyl group's strong activating and ortho,para-directing influence, in conjunction with the deactivating but also ortho,para-directing nature of the bromine atoms, governs the regioselectivity of electrophilic aromatic substitution reactions. A thorough understanding of these reactivity patterns is essential for the effective utilization of this compound as a key building block in the design and synthesis of complex organic molecules for applications in drug discovery and materials science.

References

The Multifaceted Biological Potential of 3,5-Dibromophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast array of chemical scaffolds. Among these, marine natural products and their synthetic analogues have emerged as a particularly rich source of bioactive compounds. This technical guide delves into the promising biological activities of 3,5-dibromophenol derivatives, a class of compounds that has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and the management of oxidative stress and metabolic disorders. This document provides a comprehensive overview of their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Derivatives of this compound have shown notable cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.

A series of novel bromophenol derivatives incorporating an indolin-2-one moiety were synthesized and evaluated for their in vitro anticancer activity against several cancer cell lines, including human lung (A549), liver (Bel-7402, HepG2), cervical (HeLa), and colon (HCT116) cancer cell lines using the MTT assay.[1] Several of these hybrid compounds exhibited potent activity.[1] Similarly, other synthetic derivatives have been investigated, with some showing significant inhibition of cancer cell viability.[2]

The anticancer effects of these compounds are often linked to the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and the activation of apoptotic pathways.[3][4]

Quantitative Analysis of Anticancer Activity

The anticancer potency of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Indolin-2-one Hybrids | Compound 4g | A549 (Lung) | 6.6 ± 0.82 (µg/mL) | |

| Bel7402 (Liver) | 7.2 ± 0.53 (µg/mL) | |||

| HepG2 (Liver) | 5.8 ± 0.41 (µg/mL) | |||

| HeLa (Cervical) | 8.1 ± 0.95 (µg/mL) | |||

| HCT116 (Colon) | 4.9 ± 0.37 (µg/mL) | |||

| Methylated/Acetylated Derivatives | Compound 4b-4 | K562 (Leukemia) | <10 µM (inhibited viability to 35.27%) |

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.

Signaling Pathways in Anticancer Activity

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi. This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

For instance, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, a related compound isolated from a marine sponge, exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Synthetic chalcones derived from 3,5-dibromo-2,4-dihydroxyacetophenone have also been screened for their antibacterial properties.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | |

| Staphylococcus aureus | 1 | ||

| Campylobacter jejuni | 2 | ||

| Pseudomonas aeruginosa | 4 | ||

| Streptococcus pneumoniae | 8 | ||

| Listeria monocytogenes | 8 | ||

| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 12 | |

| Pseudomonas aeruginosa | 780 |

Antioxidant Activity: Neutralizing Harmful Free Radicals

Some derivatives of this compound have been shown to possess antioxidant properties, which are crucial for combating oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity is often evaluated by the ability of the compounds to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

For example, (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester, isolated from the red alga Polysiphonia urceolata, demonstrated potent scavenging activity against DPPH radicals.

Enzyme Inhibitory Activity: Targeting Key Biological Processes

This compound derivatives have also been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

In one study, bromophenol derivatives were evaluated for their inhibitory effects on aldose reductase, α-glucosidase, and α-amylase, enzymes relevant to the management of diabetes. The results showed that some of these compounds were potent inhibitors of these enzymes. Other studies have explored their potential as inhibitors of carbonic anhydrase and acetylcholinesterase.

Quantitative Analysis of Enzyme Inhibitory Activity

The inhibitory potency against enzymes is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Compound Class | Enzyme | IC50 / Ki | Reference |

| Bromophenol derivatives | α-amylase | IC50: 9.63 - 91.47 nM | |

| α-glucosidase | Ki: 43.62 - 144.37 nM | ||

| Aldose reductase | Ki: 0.05 - 1.13 µM | ||

| Brominated derivatives | Carbonic Anhydrase I | Ki: 13.7 - 32.7 mM | |

| Carbonic Anhydrase II | Ki: 0.65 - 1.26 mM |

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Sample Preparation: Prepare solutions of the this compound derivatives at various concentrations.

-

Reaction Mixture: Mix the sample solutions with the DPPH solution and incubate in the dark for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

Western Blot for Apoptosis Marker Analysis

Western blotting is a technique used to detect specific proteins in a sample, making it ideal for analyzing the expression and cleavage of key apoptotic proteins.

Procedure:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP) followed by incubation with a secondary antibody conjugated to an enzyme.

-

Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

Conclusion

The diverse biological activities of this compound derivatives underscore their significant potential as a scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, antioxidant, and enzyme inhibition studies provides a strong foundation for further preclinical and clinical investigations. The detailed methodologies and structured data presented in this guide are intended to facilitate the rational design and evaluation of next-generation therapies based on this promising class of compounds. Continued research into the structure-activity relationships and mechanisms of action of this compound derivatives will be crucial in unlocking their full therapeutic potential.

References

- 1. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3,5-Dibromophenol: A Versatile Precursor for the Synthesis of Novel Organic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromophenol, a readily available aromatic compound, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of novel organic compounds. Its unique structural features, including the presence of a reactive hydroxyl group and two bromine atoms meta to each other, provide multiple reaction sites for functionalization. This allows for the strategic introduction of various substituents, leading to the construction of complex molecules with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the use of this compound as a building block, detailing key synthetic transformations, experimental protocols, and the biological significance of the resulting novel compounds.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 626-41-5 | [1] |

| Molecular Formula | C₆H₄Br₂O | [1] |

| Molecular Weight | 251.90 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 78-81 °C | |

| Boiling Point | 237 °C | |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. | |

| Safety | Acutely toxic if swallowed, causes skin and eye irritation. Appropriate personal protective equipment (PPE) should be worn during handling. | [1] |

Key Synthetic Transformations Utilizing this compound

The reactivity of this compound allows for several key synthetic transformations, enabling the creation of a wide range of derivatives. These include ether synthesis, carbon-carbon bond formation through cross-coupling reactions, and the synthesis of heterocyclic compounds.

Williamson Ether Synthesis

The hydroxyl group of this compound can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.

Workflow for Williamson Ether Synthesis:

Caption: General workflow for the Williamson ether synthesis starting from this compound.

Experimental Protocol: Synthesis of 1,3-Dibromo-5-methoxybenzene

-

Deprotonation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,3-dibromo-5-methoxybenzene.

| Product | Reagents | Base | Solvent | Yield (%) |

| 1,3-Dibromo-5-methoxybenzene | This compound, Methyl Iodide | NaH | DMF | >90 (Typical) |

| 1,3-Dibromo-5-(benzyloxy)benzene | This compound, Benzyl Bromide | K₂CO₃ | Acetone | ~85 (Typical) |

Suzuki-Miyaura Cross-Coupling

The bromine atoms on the this compound ring are amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of various aryl or vinyl substituents, leading to the synthesis of biaryl and styrenyl derivatives.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3,5-Diphenylphenol

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent Addition: Add a degassed mixture of a suitable solvent system, for example, a 4:1 mixture of dioxane and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon) and maintain a positive pressure.

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield 3,5-diphenylphenol.

| Product | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 3,5-Diphenylphenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80-90 (Typical) |

| 3-(4-Methoxyphenyl)-5-bromophenol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/Water | 75-85 (Typical) |

Ullmann Condensation

The Ullmann condensation provides a classic method for forming C-O or C-N bonds. In the context of this compound, it can be used to synthesize diaryl ethers or N-aryl amines, although modern palladium-catalyzed methods are often preferred due to milder reaction conditions. The traditional Ullmann reaction typically requires a copper catalyst and high temperatures.

Logical Relationship in Ullmann Condensation:

Caption: Key components and conditions for the Ullmann condensation.

Experimental Protocol: Synthesis of 3,5-Dibromodiphenyl Ether

-

Reaction Setup: Combine this compound (1.0 eq), phenol (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Inert Atmosphere: De-gas the mixture and place it under an inert atmosphere.

-

Heating: Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir vigorously.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by chromatography.

| Product | Nucleophile | Catalyst | Base | Solvent | Yield (%) |

| 3,5-Dibromodiphenyl Ether | Phenol | CuI | K₂CO₃ | DMF | 60-70 (Typical) |

| N-(3,5-Dibromophenyl)aniline | Aniline | Cu₂O | K₃PO₄ | Pyridine | 50-60 (Typical) |

Novel Bioactive Compounds Derived from this compound

Derivatives of this compound have shown significant promise as bioactive molecules, exhibiting a range of pharmacological activities.

Enzyme Inhibitors

Several studies have reported the synthesis of bromophenol derivatives that act as potent enzyme inhibitors. For instance, novel bromophenols have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway and a target for the treatment of type 2 diabetes and obesity.[2] Other derivatives have demonstrated inhibitory activity against carbonic anhydrases, which are involved in various physiological processes, and α-glucosidase and α-amylase, enzymes related to carbohydrate metabolism.

| Compound Class | Target Enzyme | Potential Therapeutic Application |

| Polybrominated diphenyl ethers | Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes, Obesity |

| Substituted Bromophenols | Carbonic Anhydrases (hCA I and II) | Glaucoma, Epilepsy |

| Brominated Chalcones and Flavones | α-Glucosidase, α-Amylase | Type 2 Diabetes |

Anticancer Agents

Recent research has focused on the design and synthesis of novel bromophenol hybrids with heterocyclic moieties that exhibit significant anticancer activity. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS).

Signaling Pathway for Apoptosis Induction by a Novel Bromophenol Derivative:

Caption: Proposed signaling pathway for apoptosis induction in cancer cells by a novel bromophenol derivative.

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of novel organic compounds. Its unique reactivity allows for a range of synthetic transformations, including etherification, cross-coupling reactions, and the construction of heterocyclic systems. The resulting derivatives have demonstrated significant potential as bioactive molecules, particularly as enzyme inhibitors and anticancer agents. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of new chemical space and the discovery of novel therapeutic agents. Further investigation into the diverse reactivity of this compound is poised to unlock even more innovative applications in the future.

References

Methodological & Application

Synthesis of 3,5-Dibromophenol from phenol bromination

Application Note: The direct bromination of phenol predominantly yields ortho- and para-substituted products due to the activating and directing effects of the hydroxyl group. Therefore, the synthesis of 3,5-dibromophenol, a meta-substituted derivative, necessitates a multi-step synthetic strategy. This document outlines a reliable four-step process commencing from the readily available starting material, p-nitroaniline. The described protocol involves a sequence of bromination, deamination, reduction, and diazotization followed by hydrolysis to yield the target compound. This methodology is particularly relevant for researchers in organic synthesis, medicinal chemistry, and materials science who require regioselective control in the functionalization of aromatic rings.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following four-step reaction sequence:

-

Bromination of p-Nitroaniline: The process begins with the dibromination of p-nitroaniline at the positions ortho to the amino group, yielding 2,6-dibromo-4-nitroaniline.

-

Deamination of 2,6-Dibromo-4-nitroaniline: The amino group of 2,6-dibromo-4-nitroaniline is removed via diazotization followed by a reduction of the diazonium salt to afford 3,5-dibromonitrobenzene.

-

Reduction of 3,5-Dibromonitrobenzene: The nitro group of 3,5-dibromonitrobenzene is then reduced to an amino group to produce the key intermediate, 3,5-dibromoaniline.

-

Hydrolysis of 3,5-Dibromoaniline: In the final step, 3,5-dibromoaniline undergoes a Sandmeyer-type reaction involving diazotization and subsequent hydrolysis of the resulting diazonium salt to furnish the desired this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

Materials:

-

p-Nitroaniline

-

Glacial Acetic Acid

-

Bromine

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitroaniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Filter the yellow solid, wash it thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,6-dibromo-4-nitroaniline.

Step 2: Synthesis of 3,5-Dibromonitrobenzene

Materials:

-

2,6-Dibromo-4-nitroaniline

-

Isopropanol

-

Water

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

Procedure:

-

In a flask, prepare a suspension of 2,6-dibromo-4-nitroaniline in a mixture of isopropanol and water.

-

Carefully add concentrated sulfuric acid to the suspension.

-

Heat the mixture to 70 °C.

-

Slowly add a solution of sodium nitrite in water to the hot mixture.

-

After the addition is complete, cool the reaction mixture and add more water.

-

Filter the precipitated product, wash with water, and dry. The crude 3,5-dibromonitrobenzene can be used in the next step without further purification. A high yield of approximately 99% can be expected for this step.[1]

Step 3: Synthesis of 3,5-Dibromoaniline

Materials:

-

3,5-Dibromonitrobenzene

-

Glacial Acetic Acid

-

Titanium(III) chloride (TiCl₃) solution (30 wt% in 2 N HCl)

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,5-dibromonitrobenzene in glacial acetic acid.

-

Gradually add the titanium(III) chloride solution to the reaction mixture at room temperature until the color of the solution indicates the completion of the reduction. The reaction can be monitored by TLC.

-

Once the reaction is complete, remove the acetic acid under reduced pressure.

-

Neutralize the residue with a 1 M sodium hydroxide solution and extract the product with ethyl acetate.

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 3,5-dibromoaniline. This step can yield up to 86.7% of the desired product.[2]

Step 4: Synthesis of this compound

Materials:

-

3,5-Dibromoaniline

-

Dilute Sulfuric Acid

-

Sodium Nitrite (NaNO₂) solution

-

Water

Procedure:

-

Dissolve 3,5-dibromoaniline in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

-

After the addition is complete, continue stirring for a short period.

-

To hydrolyze the diazonium salt, add the solution to boiling water or pass steam through the solution.

-

The this compound will be formed and can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether).

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | p-Nitroaniline | 2,6-Dibromo-4-nitroaniline | Bromine | Glacial Acetic Acid | 0 to RT | Several hours | Good |

| 2 | 2,6-Dibromo-4-nitroaniline | 3,5-Dibromonitrobenzene | NaNO₂, H₂SO₄ | Isopropanol, Water | 70 | - | ~99[1] |

| 3 | 3,5-Dibromonitrobenzene | 3,5-Dibromoaniline | TiCl₃ | Glacial Acetic Acid | RT | - | 86.7[2] |

| 4 | 3,5-Dibromoaniline | This compound | NaNO₂, H₂SO₄ | Water | 0-5 then boiling | - | Moderate |

Experimental Workflow

Caption: Multi-step synthesis of this compound from p-nitroaniline.

References

Application Notes and Protocols for the Synthesis of 3,5-Dibromophenyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ethers from 3,5-dibromophenol and various alkyl halides via the Williamson ether synthesis provides a versatile platform for the generation of a library of substituted aromatic compounds. This class of molecules holds potential for applications in medicinal chemistry and materials science. The electron-withdrawing nature of the bromine atoms on the phenyl ring increases the acidity of the phenolic proton, facilitating its deprotonation and subsequent nucleophilic attack on an alkyl halide. This document provides detailed protocols for the synthesis of a range of 3,5-dibromophenyl ethers and summarizes the expected outcomes based on analogous reactions.

Polybrominated diphenyl ethers, which share structural similarities with the compounds described herein, have been isolated from natural sources and exhibit a range of biological activities. For instance, certain polybrominated diphenyl ethers have demonstrated potent and broad-spectrum antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA)[1]. This suggests that the 3,5-dibromophenyl ether scaffold could serve as a valuable starting point for the development of new therapeutic agents.

Synthesis of 3,5-Dibromophenyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and straightforward method for the preparation of the target ethers. The general reaction involves the deprotonation of this compound with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile and attacks the primary alkyl halide in an SN2 reaction.

General Reaction Scheme:

Figure 1: General reaction scheme for the Williamson ether synthesis of 3,5-dibromophenyl ethers.

Factors Influencing the Reaction:

-

Base: The choice of base is crucial for the efficient deprotonation of the phenol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH). For phenols, moderately strong bases like K₂CO₃ and Cs₂CO₃ are often sufficient and offer good yields.

-

Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), and acetone are commonly used as they can dissolve the reactants and facilitate the SN2 reaction.

-

Alkyl Halide: Primary alkyl halides are ideal substrates for this reaction as they are most susceptible to SN2 attack. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base, leading to the formation of alkenes as byproducts.

-

Temperature: The reaction temperature can be adjusted to optimize the reaction rate and yield. Reactions are often carried out at elevated temperatures to ensure completion in a reasonable timeframe.

Experimental Protocols

The following are detailed protocols for the synthesis of various 3,5-dibromophenyl ethers.

Protocol 1: Synthesis of 3,5-Dibromoanisole (1,3-Dibromo-5-methoxybenzene)

Materials:

-

This compound

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to create a stirrable suspension.

-

Slowly add methyl iodide (1.2 eq) to the mixture at room temperature.

-

Heat the reaction mixture to 60°C and stir for 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl, followed by water, and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 3,5-dibromoanisole.

Protocol 2: Synthesis of 1-Ethoxy-3,5-dibromobenzene

Materials:

-

This compound

-

Ethyl bromide (CH₃CH₂Br)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Follow the procedure outlined in Protocol 1, substituting ethyl bromide (1.2 eq) for methyl iodide.

-

Heat the reaction mixture to 70°C and stir for 6 hours, or until completion by TLC.

-

Follow the same work-up and purification steps to obtain 1-ethoxy-3,5-dibromobenzene.

Protocol 3: Synthesis of 1-(Benzyloxy)-3,5-dibromobenzene

Materials:

-

This compound

-

Benzyl bromide (BnBr)

-

Cesium carbonate (Cs₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous cesium carbonate (1.5 eq).

-

Add anhydrous acetonitrile to create a stirrable suspension.

-

Add benzyl bromide (1.1 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 3 hours, or until completion by TLC.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 1-(benzyloxy)-3,5-dibromobenzene.

Protocol 4: Synthesis of 1,3-Dibromo-5-propoxybenzene

Materials:

-

This compound

-

1-Iodopropane (CH₃CH₂CH₂I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, argon-flushed round-bottom flask, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture back to 0°C and add 1-iodopropane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 8 hours, or until completion by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to give 1,3-dibromo-5-propoxybenzene.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the O-alkylation of a substituted phenol, which can be used as a guideline for the synthesis of 3,5-dibromophenyl ethers.

| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 92 |

| 2 | Ethyl Bromide | K₂CO₃ | DMF | 70 | 6 | 88 |

| 3 | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | 3 | 95 |

| 4 | Propyl Iodide | NaH | THF | 25 | 8 | 85 |

Note: The data presented in this table is based on the O-alkylation of 3-Bromo-5-difluoromethoxy-4-fluorophenol and serves as a representative example. Actual yields for the reactions with this compound may vary.[2]

Characterization Data

The synthesized 3,5-dibromophenyl ethers can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3,5-Dibromoanisole:

-

¹H NMR (CDCl₃): δ 7.34 (t, J = 1.6 Hz, 1H), 6.99 (d, J = 1.6 Hz, 2H), 3.77 (s, 3H).

-

¹³C NMR (CDCl₃): δ 160.4, 123.7, 118.9, 112.9, 56.1.

-

Mass Spectrometry (EI): m/z (%) 266 (M⁺, 100), 251, 143, 63.

1-(Benzyloxy)-3,5-dibromobenzene:

-

Molecular Formula: C₁₃H₁₀Br₂O

-

Molecular Weight: 342.03 g/mol

-

¹H NMR (CDCl₃): δ 7.42-7.30 (m, 5H), 7.27 (t, J = 1.6 Hz, 1H), 7.04 (d, J = 1.6 Hz, 2H), 5.01 (s, 2H).

-

¹³C NMR (CDCl₃): δ 159.8, 136.2, 128.7, 128.3, 127.7, 123.8, 119.8, 113.9, 71.0.

-

Mass Spectrometry: Expected accurate mass and isotopic pattern for C₁₃H₁₀Br₂O.

Visualizations

Williamson Ether Synthesis Workflow

Caption: Experimental workflow for the synthesis of 3,5-dibromophenyl ethers.

Reaction Mechanism

Caption: Mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols for the Synthesis of a Novel Brominated Phosphazene-Based Flame Retardant from 3,5-Dibromophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and application of a novel flame retardant, Hexakis(3,5-dibromophenoxy)cyclotriphosphazene (HDBPCP), derived from 3,5-dibromophenol. This flame retardant is designed for incorporation into epoxy resins to enhance their fire safety characteristics, a critical consideration in various high-performance applications.

Introduction

This compound is a versatile chemical intermediate. Its aromatic structure and bromine content make it a suitable precursor for the synthesis of halogenated flame retardants. When combined with a phosphorus-nitrogen backbone, such as that of a cyclotriphosphazene ring, the resulting molecule can exhibit a synergistic flame retardant effect. The bromine acts primarily in the gas phase by scavenging flame-propagating radicals, while the phosphorus and nitrogen contribute to char formation in the condensed phase, insulating the underlying polymer. This dual-mode action is highly effective in reducing the flammability of polymeric materials.

Synthesis of Hexakis(3,5-dibromophenoxy)cyclotriphosphazene (HDBPCP)

The synthesis of HDBPCP involves the nucleophilic substitution of the chlorine atoms on a hexachlorocyclotriphosphazene (HCCP) core with the phenoxide of this compound.

Experimental Protocol

Materials:

-

Hexachlorocyclotriphosphazene (HCCP)

-

This compound

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Toluene (anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

-

Methanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Nitrogen inlet

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Preparation of the Phenoxide:

-

In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (6.6 molar equivalents) and potassium hydroxide (7.0 molar equivalents) in anhydrous toluene.

-

Heat the mixture to reflux and stir vigorously under a nitrogen atmosphere for 2-4 hours to ensure the complete formation of the potassium 3,5-dibromophenoxide salt. Water formed during the reaction can be removed by azeotropic distillation using a Dean-Stark trap.

-

-

Substitution Reaction:

-

In a separate flask, dissolve hexachlorocyclotriphosphazene (1.0 molar equivalent) in anhydrous tetrahydrofuran (THF).

-

Slowly add the HCCP solution to the refluxing phenoxide solution via a dropping funnel over a period of 1-2 hours.

-

Continue to reflux the reaction mixture for 24-48 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated potassium chloride (KCl).

-

Wash the filtrate with deionized water several times to remove any remaining salts and unreacted phenoxide.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Precipitate the crude product by slowly adding the concentrated solution to a large volume of methanol with vigorous stirring.

-

Collect the white solid product by vacuum filtration, wash with methanol, and dry in a vacuum oven at 60-80°C to a constant weight.

-

Characterization:

The structure of the synthesized HDBPCP can be confirmed using the following analytical techniques:

-

FTIR Spectroscopy: To identify the characteristic P-N, P-O-Ar, and C-Br bonds.

-

¹H and ³¹P NMR Spectroscopy: To confirm the chemical structure and purity of the compound.

-

Mass Spectrometry: To determine the molecular weight of the final product.

Flame Retardant Performance in Epoxy Resin

The efficacy of HDBPCP as a flame retardant is evaluated by incorporating it into an epoxy resin formulation and subjecting the cured composite to standard flammability tests.

Experimental Protocol: Preparation and Testing of Flame-Retardant Epoxy Resin

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

-

4,4'-Diaminodiphenyl sulfone (DDS) or other suitable curing agent

-

Hexakis(3,5-dibromophenoxy)cyclotriphosphazene (HDBPCP)

Procedure:

-

Compounding:

-

Mechanically mix the desired amount of HDBPCP (e.g., 5, 10, 15 wt%) with the DGEBA epoxy resin until a homogeneous dispersion is achieved. Mild heating may be applied to reduce the viscosity of the resin.

-

Add the stoichiometric amount of the curing agent (DDS) to the mixture and continue stirring until it is fully dissolved.

-

-

Curing:

-

Pour the mixture into preheated molds.

-

Cure the samples in an oven following a standard curing profile for the specific epoxy/curing agent system (e.g., 180°C for 2 hours followed by post-curing at 200°C for 2 hours).

-

-

Flammability Testing:

-

Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to support combustion of the material according to ASTM D2863.

-

UL-94 Vertical Burn Test: Classify the material's burning behavior (V-0, V-1, or V-2) based on its self-extinguishing time and dripping behavior according to ASTM D3801.

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability and char yield of the composites under a nitrogen atmosphere.

-

Data Presentation

The following table summarizes the expected flame retardant performance of an epoxy resin containing HDBPCP, based on reported data for analogous aryloxycyclotriphosphazene flame retardants.[1][2][3][4]

| Formulation | Phosphorus Content (wt%) | Bromine Content (wt%) | LOI (%) | UL-94 Rating | Char Yield at 800°C (TGA, N₂) (%) |

| Neat Epoxy | 0 | 0 | ~23-25 | No Rating | < 20 |

| Epoxy + 10% HDBPCP | ~1.5 | ~25 | > 30 | V-0 | > 30 |

| Epoxy + 15% HDBPCP | ~2.2 | ~38 | > 35 | V-0 | > 35 |

Note: The values presented for HDBPCP formulations are predictive and based on the performance of structurally similar phosphorus-bromine flame retardants.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for HDBPCP.

Flame Retardancy Mechanism

Caption: Dual-mode flame retardancy mechanism.

Conclusion

The synthesis of Hexakis(3,5-dibromophenoxy)cyclotriphosphazene from this compound presents a promising route to a highly effective, halogenated phosphorus-based flame retardant. The combination of bromine and a phosphazene core is expected to provide excellent flame retardant properties to epoxy resins through a synergistic gas and condensed phase mechanism. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and evaluation of this novel flame retardant for advanced applications requiring enhanced fire safety.

References

Application of 3,5-Dibromophenol in Medicinal Chemistry: A Detailed Overview

Introduction

3,5-Dibromophenol is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern provides a scaffold for the development of novel therapeutic agents with diverse pharmacological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound and its derivatives in medicinal chemistry. The applications span from the development of potent enzyme inhibitors to the discovery of novel anticancer and antibacterial agents, many of which are inspired by naturally occurring marine products.

As a Precursor to Enzyme Inhibitors

Derivatives of this compound have been extensively explored as inhibitors of various enzymes implicated in a range of diseases. The structural motif of this compound is often found in compounds targeting enzymes such as carbonic anhydrases, acetylcholinesterase, and protein tyrosine phosphatase 1B (PTP1B), as well as enzymes involved in carbohydrate metabolism like α-glucosidase and α-amylase.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Novel bromophenol derivatives have shown potent inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| Novel Bromophenol Derivative 18 | hCA I | 2.53 ± 0.25 nM | [1] |

| Novel Bromophenol Derivative 21 | hCA I | 25.67 ± 4.58 nM | [1] |

| Novel Bromophenol Derivative 18 | hCA II | 1.63 ± 0.11 nM | [1] |

| Novel Bromophenol Derivative 15 | hCA II | 15.05 ± 1.07 nM | [1] |